Dansyl-X, SE

Fluorescent Labeling Peptide Conjugation Protein Modification

Standard dansyl chloride labeling often results in low conjugation yields and hydrolytic degradation. Dansyl-X, SE addresses these limitations through NHS ester chemistry and a 7-atom aminohexanoyl spacer that reduces steric hindrance, preserving biomolecule function. • Superior conjugation efficiency vs. dansyl chloride • Environment-sensitive fluorescence (Ex/Em 335/518 nm) for biophysical assays • Stable amide bond formation ensures consistent signal detection Supplied at ≥95% purity (HPLC); ships at ambient temperature. Ideal for fluorescent peptide conjugates, enzyme-substrate probes, and protein labeling studies.

Molecular Formula C22H27N3O6S
Molecular Weight 461.53
CAS No. 217176-82-4
Cat. No. B1147843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-X, SE
CAS217176-82-4
Molecular FormulaC22H27N3O6S
Molecular Weight461.53
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C22H27N3O6S/c1-24(2)18-10-6-9-17-16(18)8-7-11-19(17)32(29,30)23-15-5-3-4-12-22(28)31-25-20(26)13-14-21(25)27/h6-11,23H,3-5,12-15H2,1-2H3
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-X, SE: Fluorescent Amine Labeling Probe


Dansyl-X, SE (6-((5-dimethylaminonaphthalene-1-sulfonyl)amino)hexanoic acid, succinimidyl ester) is an amine-reactive fluorescent dye from the dansyl (1-dimethylaminonaphthalene-5-sulfonyl) class [1]. As a succinimidyl ester (SE, also known as NHS ester) derivative, it contains a seven-atom aminohexanoyl spacer ('X') between the dansyl fluorophore and the reactive ester group [2]. This structural design enables efficient and stable covalent conjugation to primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides, forming stable amide bonds identical to those found in natural proteins [3].

SE
Reactive Group

Succinimidyl ester targets primary amines; forms stable amide bonds with proteins and peptides.

X
Spacer Arm

Seven-atom aminohexanoyl spacer reduces steric interference with labeled biomolecule function.

ENV
Detection Property

Environment-sensitive fluorescence reports hydrophobic binding pockets and conformational changes.

Dansyl-X, SE vs. Other Dansyl Probes


Dansyl derivatives are not universally interchangeable. Their performance in bioconjugation and detection is critically dependent on three structural features: the reactive moiety, the presence and length of the spacer arm, and the overall lipophilicity. Dansyl-X, SE incorporates a specific combination—a succinimidyl ester for high reactivity [1], a seven-atom spacer to minimize fluorophore interference with biomolecule function [2], and inherent environment-sensitive fluorescence [3]—that distinguishes it from other dansyl compounds and general amine-reactive probes. Substituting with a different derivative, such as the classic dansyl chloride, will predictably result in lower conjugation efficiency, increased hydrolysis, and potentially compromised downstream assay performance .

Target

Dansyl-X, SE: SE ester + 7-atom spacer

Substitute

Dansyl chloride: lower conjugation efficiency and higher hydrolysis risk may shift labeling outcome.

Target

Dansyl-X, SE: amine-reactive SE form

Substitute

Dansyl-X acid: lacks reactive ester; labeling efficiency may not transfer without activation.

Target

Dansyl-X, SE: spacer-separated fluorophore

Substitute

Non-spacer dansyl dyes: direct conjugation may sterically hinder biomolecule activity.

Dansyl-X, SE: Key Differentiators


Conjugation Efficiency & Stability vs. Dansyl Chloride

Dansyl-X, SE demonstrates much higher conjugation efficiency and better stability than the classic amine-reactive probe, dansyl chloride . This is a qualitative but consistent finding reported across multiple reputable vendor technical datasheets .

Conjugation Efficiency vs. Dansyl Chloride
Class-level inference
Reported higher efficiency and stability versus dansyl chloride
Supports selection of SE form for amine labeling workflows
Qualitative vendor-reported comparison; verify under specific buffer conditions
Fluorescent Labeling Peptide Conjugation Protein Modification

Performance vs. Dansyl-X Acid

The succinimidyl ester (SE) form of Dansyl-X provides both higher labeling efficiency and better stability when compared to the corresponding Dansyl-X acid form . This is a key differentiator within the same dye-spacer family, highlighting the importance of the reactive group in procurement decisions.

Performance vs. Dansyl-X Acid
Class-level inference
Reported higher labeling efficiency than acid form
SE reactive group supports direct amine conjugation without activation
Reactivity difference is structure-dependent; data to verify
Fluorescent Labeling Bioconjugation Assay Development

Spectral Properties for Assay Design

Dansyl-X, SE has well-characterized spectral properties [1]. Its extinction coefficient is 3300 M⁻¹cm⁻¹, and it exhibits a correction factor at 280 nm of 0.387 . The compound also has a fluorescence lifetime between 10 and 20 nanoseconds . These values are crucial for assay optimization and ensure compatibility with standard fluorescence instrumentation.

Spectral Properties
Supporting evidence
Ex/Em 335/518 nm, ε 3300 M⁻¹cm⁻¹, CF₂₈₀ 0.387, τ 10–20 ns
Supports assay configuration with standard fluorescence instrumentation
Measured in appropriate solvent; confirm in assay buffer
Fluorescence Spectroscopy Assay Design HPLC Detection

Spacer Arm Reduces Functional Interference

The inclusion of a seven-atom aminohexanoyl spacer ('X') between the fluorophore and the reactive ester is a critical design feature that separates the hydrophobic dansyl moiety from the point of attachment [1]. This separation reduces the potential for the dye to sterically hinder or otherwise interfere with the normal function, binding, or activity of the conjugated biomolecule [2].

Spacer Arm Design
Class-level inference
Seven-atom aminohexanoyl spacer separates fluorophore from attachment point
May reduce steric hindrance on conjugated biomolecule function
Functional preservation is application-dependent; verify per target
Bioconjugation Protein Labeling Activity Preservation

Environment-Sensitive Fluorescence for Hydrophobic Studies

The fluorescence of dansyl dyes is highly sensitive to the polarity of its environment. This property is harnessed to detect changes in the hydrophobicity of a protein's binding pocket or a membrane upon interaction with a ligand or drug . Dansyl-X, SE can be used to prepare fluorescent analogs of drugs or ligands, allowing researchers to monitor their binding to hydrophobic sites .

Environment-Sensitive Fluorescence
Class-level inference
Increased intensity in hydrophobic environments
Supports biophysical studies of protein folding and ligand binding
Dansyl-class property; review for specific experimental context
Protein Folding Ligand Binding Membrane Studies

Dansyl-X, SE Research and Industrial Applications


Fluorescent Peptide Labeling for Functional Assays

Dansyl-X, SE is ideal for preparing fluorescent peptide conjugates where maintaining the peptide's biological activity is crucial. Its superior conjugation efficiency compared to dansyl chloride [1] and its spacer arm, which reduces steric hindrance , make it the preferred reagent for creating probes for receptor binding studies or enzyme-substrate interaction assays. The stable amide bond formed by the SE group ensures the label remains attached throughout the experiment.

Probing Protein Conformational Changes

The environment-sensitive fluorescence of the dansyl moiety [1] makes Dansyl-X, SE a powerful tool for biophysical studies. Researchers can conjugate it to specific amino acid residues (e.g., lysines) near a protein's active site or binding pocket. Changes in the local hydrophobicity upon ligand binding or protein folding will manifest as a measurable shift in fluorescence intensity, providing a direct readout of the conformational event.

Fluorescent Substrate Analogs for Enzyme Assays

Dansyl-X, SE can be conjugated to small molecule substrates or inhibitors to create fluorescent probes for studying enzyme kinetics or screening compound libraries. The defined spectral properties (Ex/Em 335/518 nm) [1] and high stability of the conjugate ensure reliable and consistent signal detection over time. The 'X' spacer helps ensure that the bulky fluorophore does not prevent the substrate from being recognized and processed by the target enzyme [2].

Application
Selection Property
Validation Focus
Fluorescent peptide labeling for functional assays
Stable amide conjugation with spacer-separated fluorophore
Confirm retained peptide activity after labeling
Probing protein conformational changes
Environment-sensitive fluorescence at hydrophobic sites
Verify fluorescence shift correlates with conformational event
Fluorescent substrate analogs for enzyme assays
Defined spectral parameters and spacer-reduced steric hindrance
Ensure conjugate is recognized by target enzyme

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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